(3R,4S,5R,6R)-2-[5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride
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Overview
Description
Malvidin-3-galactoside chloride is an anthocyanin pigment found in magenta and dark red flowers of Primula polyanthus . It is a type of fluorescent dye commonly used to identify glycerides and free fatty acids . Anthocyanins are water-soluble pigments that belong to the flavonoid group, contributing to the blue, purple, and red colors in many plants .
Preparation Methods
Malvidin-3-galactoside chloride can be synthesized through the glycosylation of malvidin with galactose. The reaction typically involves the use of a glycosyl donor and an acid catalyst to facilitate the formation of the glycosidic bond . Industrial production methods often involve extraction from natural sources, such as red grapes and other fruits, followed by purification processes to isolate the compound .
Chemical Reactions Analysis
Malvidin-3-galactoside chloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives .
Scientific Research Applications
Malvidin-3-galactoside chloride has a wide range of scientific research applications. In chemistry, it is used as a fluorescent dye for identifying glycerides and free fatty acids . In biology, it is studied for its antioxidant and anti-inflammatory properties . In medicine, it has shown potential in cancer research due to its ability to induce apoptosis in cancer cells . Additionally, it is used in the food industry as a natural colorant .
Mechanism of Action
The mechanism of action of malvidin-3-galactoside chloride involves its antioxidant and anti-inflammatory properties. It acts as a potent scavenger of reactive oxygen species (ROS), thereby reducing oxidative stress . It also modulates the expression of various genes involved in inflammation, such as those encoding for cytokines and enzymes like cyclooxygenase . These actions contribute to its protective effects against various diseases, including cancer and cardiovascular diseases .
Comparison with Similar Compounds
Malvidin-3-galactoside chloride is similar to other anthocyanins, such as malvidin-3-glucoside and malvidin-3-arabinoside . it is unique due to its specific glycosylation with galactose, which influences its solubility, stability, and biological activity . Other similar compounds include malvin (a malvidin diglucoside) and oenin (malvidin-3-glucoside) .
Properties
Molecular Formula |
C23H25ClO12 |
---|---|
Molecular Weight |
528.9 g/mol |
IUPAC Name |
(3R,4S,5R,6R)-2-[5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride |
InChI |
InChI=1S/C23H24O12.ClH/c1-31-14-3-9(4-15(32-2)18(14)27)22-16(7-11-12(26)5-10(25)6-13(11)33-22)34-23-21(30)20(29)19(28)17(8-24)35-23;/h3-7,17,19-21,23-24,28-30H,8H2,1-2H3,(H2-,25,26,27);1H/t17-,19+,20+,21-,23?;/m1./s1 |
InChI Key |
YDIKCZBMBPOGFT-IEQOHONMSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2OC4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O.[Cl-] |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O.[Cl-] |
Origin of Product |
United States |
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